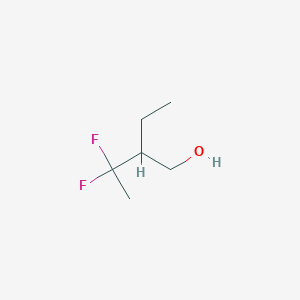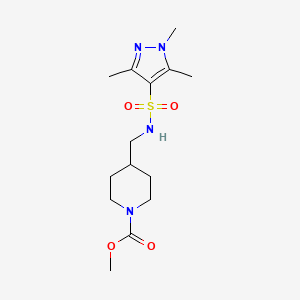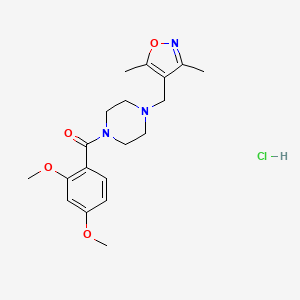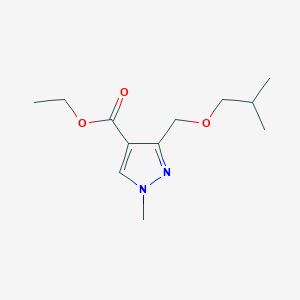
2-Ethyl-3,3-difluorobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3,3-difluorobutan-1-ol is a fluorinated alcohol with the molecular formula C6H12F2O and a molecular weight of 138.16 g/mol. This compound is characterized by the presence of two fluorine atoms and an ethyl group attached to a butanol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,3-difluorobutan-1-ol typically involves the fluorination of a suitable precursor, such as 2-ethylbutan-1-ol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3,3-difluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of 2-ethyl-3,3-difluorobutanal.
Reduction: Formation of 2-ethylbutane.
Substitution: Formation of 2-ethyl-3-iodobutan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3,3-difluorobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3,3-difluorobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and specificity. Fluorinated compounds often exhibit unique interactions with biological molecules due to the strong electronegativity of fluorine, which can affect hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
2-Ethylbutan-1-ol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluorobutan-1-ol: Similar structure but without the ethyl group, leading to variations in physical and chemical properties.
2-Ethyl-3-fluorobutan-1-ol: Contains only one fluorine atom, affecting its reactivity and applications.
Uniqueness: 2-Ethyl-3,3-difluorobutan-1-ol is unique due to the presence of two fluorine atoms and an ethyl group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-ethyl-3,3-difluorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O/c1-3-5(4-9)6(2,7)8/h5,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHXFVGWLVGGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)


![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)



![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2936852.png)
![7-(3-fluorophenyl)-5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)


